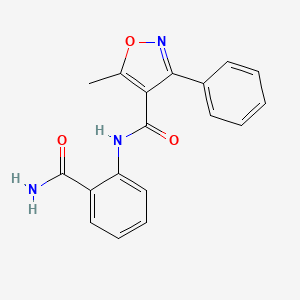
6-Bromo-8-fluoroisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-fluoroisoquinolin-3-amine (BFIQA) is a synthetic compound that has been studied for its various applications in scientific research. It is a heterocyclic compound with a nitrogen-containing ring structure, and is a derivative of isoquinolyl amine. BFIQA has been used in a variety of scientific research studies due to its unique properties and its ability to act as a ligand for certain receptors.
科学的研究の応用
6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential applications in scientific research. It has been used as a ligand for the serotonin 5-HT2A receptor, and is known to bind to the receptor with high affinity. 6-Bromo-8-fluoroisoquinolin-3-amine has also been studied for its potential as a tool for studying the effects of serotonin on the central nervous system. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to be used as an inhibitor of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease.
作用機序
The mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine is not yet fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. When 6-Bromo-8-fluoroisoquinolin-3-amine binds to the receptor, it activates the receptor and triggers a series of biochemical and physiological responses. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-8-fluoroisoquinolin-3-amine are not yet fully understood, but it is believed to have a variety of effects on the body. For example, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to act as an antidepressant, as well as its potential to act as an anxiolytic. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to act as an anticonvulsant and to reduce the symptoms of Parkinson’s disease.
実験室実験の利点と制限
6-Bromo-8-fluoroisoquinolin-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it well-suited for use in a variety of experiments. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has a high affinity for the serotonin 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the central nervous system.
However, 6-Bromo-8-fluoroisoquinolin-3-amine also has some limitations for use in lab experiments. It is not yet fully understood how 6-Bromo-8-fluoroisoquinolin-3-amine interacts with the serotonin 5-HT2A receptor, and further research is needed to fully understand its mechanism of action. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine is not yet approved for use in humans, and further studies are needed to determine its safety and efficacy for use in humans.
将来の方向性
There are several potential future directions for the study of 6-Bromo-8-fluoroisoquinolin-3-amine. Further research is needed to fully understand the mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine, as well as its potential applications in the treatment of various diseases and disorders. Additionally, further studies are needed to determine the safety and efficacy of 6-Bromo-8-fluoroisoquinolin-3-amine for use in humans. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine could be studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease. Finally, further research is needed to determine the potential therapeutic effects of 6-Bromo-8-fluoroisoquinolin-3-amine on the central nervous system.
合成法
6-Bromo-8-fluoroisoquinolin-3-amine can be synthesized using a variety of methods. One common method involves the reaction of 6-bromo-8-fluoroquinoline with 3-aminopropionic acid. This reaction is typically carried out in the presence of a catalytic amount of anhydrous aluminum chloride and a base, such as pyridine. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 6-bromo-8-fluoro-3-aminopropionic acid, which is then further reacted with 3-aminopropionic acid to form the desired product, 6-Bromo-8-fluoroisoquinolin-3-amine.
特性
IUPAC Name |
6-bromo-8-fluoroisoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBQHVIBLSPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C=C1Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoroisoquinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)


![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)


![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)